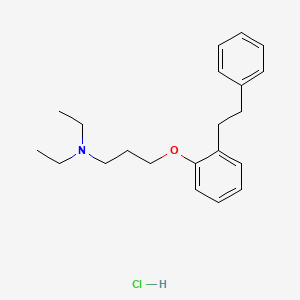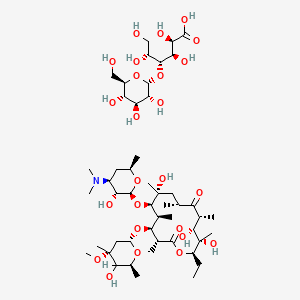
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is formed by the conjugation of erythromycin with a glucopyranosyl-gluconate moiety, enhancing its solubility and stability. Erythromycin itself is produced by the bacterium Streptomyces erythraeus and is widely used to treat various bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) involves the conjugation of erythromycin with glucopyranosyl-gluconate. This process typically requires the activation of the hydroxyl groups on the glucopyranosyl-gluconate, followed by a coupling reaction with erythromycin under mild conditions to preserve the integrity of the macrolide structure.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces erythraeus to produce erythromycin, followed by chemical modification to attach the glucopyranosyl-gluconate moiety. The process includes purification steps to ensure the final product’s quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the glucopyranosyl-gluconate moiety, altering the compound’s properties.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
Wissenschaftliche Forschungsanwendungen
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrolide modifications and their effects on solubility and stability.
Biology: Investigated for its interactions with bacterial ribosomes and its efficacy against various bacterial strains.
Medicine: Explored for its potential to treat bacterial infections with improved pharmacokinetic properties.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) involves binding to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The glucopyranosyl-gluconate moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin lactobionate: Another derivative of erythromycin with enhanced solubility.
Erythromycin ethylsuccinate: A prodrug of erythromycin designed for improved oral bioavailability.
Erythromycin stearate: A salt form of erythromycin with different solubility properties.
Uniqueness
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) is unique due to its specific glucopyranosyl-gluconate moiety, which provides distinct advantages in terms of solubility and stability compared to other erythromycin derivatives. This uniqueness makes it a valuable compound for various scientific and medical applications.
Eigenschaften
CAS-Nummer |
69779-46-0 |
|---|---|
Molekularformel |
C49H89NO25 |
Molekulargewicht |
1092.2 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31?,32-,34+,35-,36-,37-;3-,4-,5-,6+,7-,8-,9-,10-,12-/m11/s1 |
InChI-Schlüssel |
NNRXCKZMQLFUPL-HOODTPICSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@](C([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


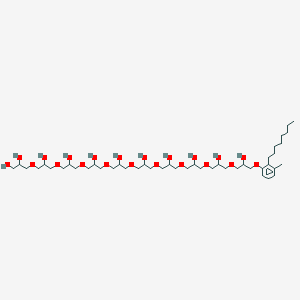
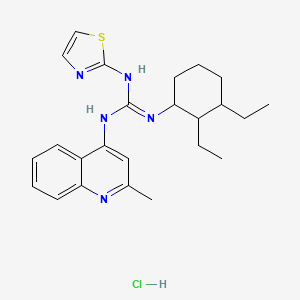

![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)

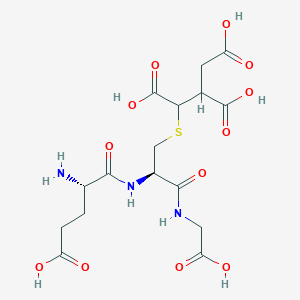
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)
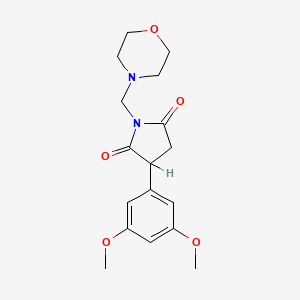
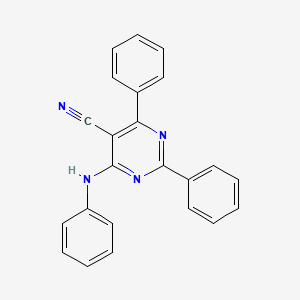
![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
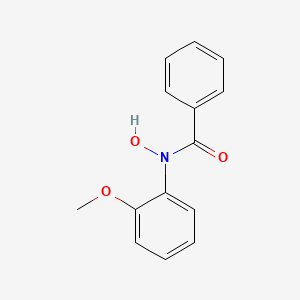
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)
